molecular formula C7H12BF3KNS B1465881 Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate CAS No. 1357559-60-4

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate

Cat. No.: B1465881
CAS No.: 1357559-60-4
M. Wt: 249.15 g/mol
InChI Key: PLTIDFMWPJVQDN-UHFFFAOYSA-N
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Description

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C₇H₁₂BF₃KNS and a molecular weight of 249.15 g/mol, is known for its unique structure that includes a thiomorpholine ring and a trifluoroborate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate typically involves the reaction of 3-(4-thiomorpholino)prop-1-ene-2-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to its unique functional groups. The thiomorpholine ring can undergo oxidation and reduction, while the trifluoroborate group can engage in cross-coupling reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the sulfur atom in the thiomorpholine ring plays a crucial role .

Properties

IUPAC Name

potassium;trifluoro(3-thiomorpholin-4-ylprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BF3NS.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTIDFMWPJVQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCSCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BF3KNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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